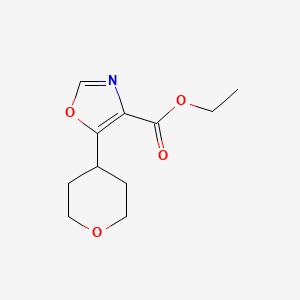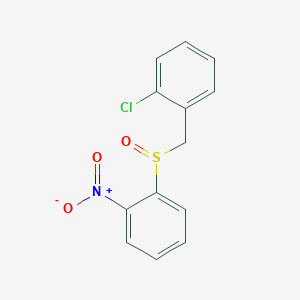
(2-Chlorobenzyl)(2-nitrophenyl)oxo-lambda~4~-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorobenzyl)(2-nitrophenyl)oxo-lambda~4~-sulfane is a chemical compound with the molecular formula C13H10ClNO3S . It has a molecular weight of 295.74 . The compound is also known by the synonym 1-[(2-chlorophenyl)methanesulfinyl]-2-nitrobenzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The only available information is its molecular formula C13H10ClNO3S and its molecular weight, which is 295.74 .Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides
Polyimides synthesized from similar sulfur-containing compounds exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities. These materials are useful in optoelectronics due to their transparency and colorlessness in the visible region, indicating potential applications in creating advanced materials for optical devices (Tapaswi et al., 2015).
Chemiluminescence in Sulfanyl-substituted Dioxetanes
Sulfanyl-substituted dioxetanes, derived from compounds with sulfur substituents, exhibit base-induced chemiluminescence. This property can be utilized in developing sensitive detection methods for biological and chemical analyses, showcasing the role of sulfur-containing compounds in analytical chemistry (Watanabe et al., 2010).
Desulfurative Chlorination
The study of chlorination of alkyl phenyl sulfides, leading to various chlorinated products, highlights the chemical transformations sulfur-containing compounds can undergo. These reactions have implications in synthetic organic chemistry, particularly in the synthesis of complex molecules with specific functionalities (Canestrari et al., 2017).
Molecular Imaging of Hydrogen Sulfide
Sulfur-containing compounds are pivotal in developing chemical probes for detecting hydrogen sulfide (H2S) and reactive sulfur species in biological systems. These probes enable the visualization of H2S pools in living systems, facilitating research into its physiological and pathological roles (Lin et al., 2015).
Dihydrofolate Reductase Inhibitors
Sulfur-substituted compounds have been investigated as potential dihydrofolate reductase inhibitors, indicating their application in developing new chemotherapeutic agents. This research contributes to the ongoing efforts to find effective treatments for cancer and other diseases (Al-Wahaibi et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-[(2-nitrophenyl)sulfinylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-6-2-1-5-10(11)9-19(18)13-8-4-3-7-12(13)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBHRZVAYSSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)
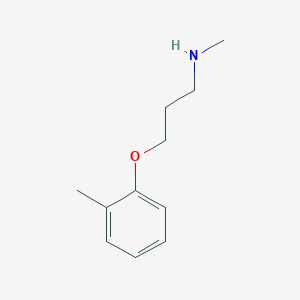
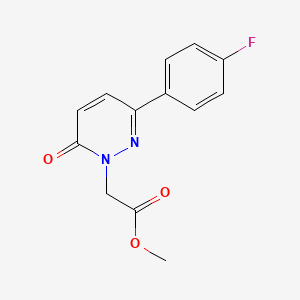
![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)
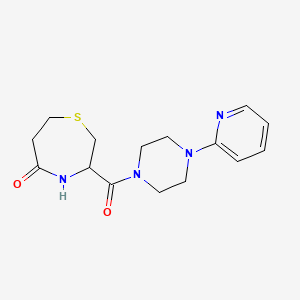
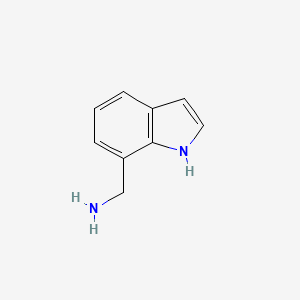
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)
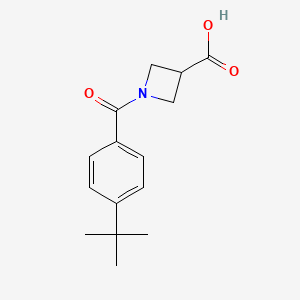
![3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide](/img/structure/B2987919.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)

